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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of imipramine and its primary

metabolites using gas chromatography-mass spectrometry (GC-MS). It includes a summary of

the metabolic pathway, protocols for sample preparation and analysis, and expected

quantitative data.

Introduction
Imipramine is a tricyclic antidepressant that is extensively metabolized in the liver. The primary

metabolic pathways include N-demethylation to its active metabolite, desipramine, and

hydroxylation at the 2 and 10 positions of the dibenzazepine nucleus.[1][2][3] Subsequent

metabolism of desipramine also occurs, leading to hydroxylated metabolites.[1][4] Monitoring

the levels of imipramine and its metabolites is crucial for therapeutic drug monitoring,

pharmacokinetic studies, and in drug development to understand the drug's disposition. Gas

chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for

the quantification of these compounds in biological matrices.[4][5][6]

Metabolic Pathway of Imipramine
Imipramine undergoes extensive first-pass metabolism primarily through the cytochrome P450

(CYP) enzyme system in the liver. The main metabolic routes are:
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N-demethylation: CYP2C19, CYP1A2, and CYP3A4 are involved in the conversion of

imipramine to its active metabolite, desipramine.[3][7]

Hydroxylation: CYP2D6 is responsible for the hydroxylation of both imipramine and

desipramine, leading to the formation of 2-hydroxyimipramine, 10-hydroxyimipramine, and 2-

hydroxydesipramine.[3][7]

These hydroxylated metabolites can be further conjugated with glucuronic acid before

excretion.[7]
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Metabolic pathway of imipramine.

Experimental Protocols
The following protocols are generalized from common practices in the literature for the analysis

of imipramine and its metabolites in plasma.
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Materials and Reagents
Imipramine, Desipramine, 2-hydroxyimipramine, 10-hydroxyimipramine, and 2-

hydroxydesipramine analytical standards

Deuterated internal standards (e.g., D4-imipramine, D4-desipramine)

Methanol, HPLC grade

Acetonitrile, HPLC grade

n-Heptane, HPLC grade

Isoamyl alcohol, analytical grade

Toluene, HPLC grade

Sodium hydroxide (NaOH) solution, 1 M

Hydrochloric acid (HCl), 0.1 M

Derivatization agent: N-Methyl-N-(trifluoroacetyl)trifluoroacetamide (MSTFA) with 1%

Trimethylchlorosilane (TMCS) or Pentafluoropropionic anhydride (PFPA)

Human plasma (drug-free) for calibration standards and quality controls

Sample Preparation: Liquid-Liquid Extraction (LLE)
Sample Aliquoting: To 1.0 mL of plasma sample, add the internal standard solution.

Alkalinization: Add 0.5 mL of 1 M NaOH to adjust the pH to >11. Vortex for 30 seconds.

Extraction: Add 5 mL of an organic solvent mixture (e.g., n-heptane:isoamyl alcohol, 99:1,

v/v). Vortex for 5 minutes.

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

Transfer: Carefully transfer the upper organic layer to a clean tube.
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Back-extraction (optional, for cleanup): Add 1 mL of 0.1 M HCl to the organic extract. Vortex

for 5 minutes and centrifuge. Discard the organic layer and alkalinize the aqueous layer with

1 M NaOH. Re-extract with 2 mL of toluene.

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at

40°C.

Derivatization
Derivatization is necessary to improve the chromatographic properties and thermal stability of

the analytes, particularly for the secondary amine (desipramine) and hydroxylated metabolites.

To the dried extract, add 50 µL of the derivatizing agent (e.g., MSTFA with 1% TMCS or

PFPA in a suitable solvent).

Cap the vial tightly and heat at 70°C for 30 minutes.

Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters
The following are typical GC-MS parameters. Optimization may be required for specific

instruments and columns.
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Parameter Value

Gas Chromatograph

Column

5% Phenyl-methylpolysiloxane (e.g., DB-5MS,

HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film

thickness

Carrier Gas Helium, constant flow rate of 1.0 mL/min

Inlet Temperature 280°C

Injection Volume 1-2 µL, splitless mode

Oven Program
Initial temperature 150°C, hold for 1 min, ramp

at 15°C/min to 300°C, hold for 5 min

Mass Spectrometer

Ionization Mode Electron Ionization (EI) at 70 eV

MS Source Temperature 230°C

MS Quadrupole Temp 150°C

Acquisition Mode Selected Ion Monitoring (SIM)

Experimental Workflow
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GC-MS analysis workflow.
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Quantitative Data
The following table summarizes the characteristic mass-to-charge ratios (m/z) for imipramine

and its metabolites that can be used for selected ion monitoring (SIM). Retention times are

dependent on the specific chromatographic conditions and should be determined

experimentally.

Compound Derivatization Characteristic m/z for SIM

Imipramine None 234, 280

Desipramine Pentafluoropropionyl (PFP) 412, 234

2-Hydroxyimipramine Trifluoroacetyl (TFA) (M-TFA)+, other fragments

10-Hydroxyimipramine Trifluoroacetyl (TFA) (M-TFA)+, other fragments

2-Hydroxydesipramine Trifluoroacetyl (TFA) (M-TFA)+, other fragments

D4-Imipramine (IS) None 238, 284

D4-Desipramine (IS) Pentafluoropropionyl (PFP) 416, 238

Note: The m/z values for the hydroxylated metabolites are presented conceptually. The exact

fragmentation pattern will depend on the derivatization reagent used and the mass

spectrometer conditions. It is recommended to acquire full scan mass spectra of the derivatized

standards to identify the most abundant and specific ions for SIM analysis. For trifluoroacetyl

derivatives, characteristic fragments often arise from cleavage of the side chain.[1][4] For

pentafluoropropionyl derivatives of desipramine, the molecular ion of the derivative is a

prominent ion.[6]

Conclusion
This application note provides a comprehensive overview and a practical starting point for the

GC-MS analysis of imipramine and its metabolites. The provided protocols for sample

preparation, derivatization, and GC-MS analysis are based on established methods. For

reliable quantitative results, it is essential to validate the method in the laboratory, including the

determination of retention times, optimization of SIM ions, and assessment of linearity,

precision, and accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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